

# DDO-2093 Dihydrochloride: A Potent Chemical Probe for MLL1

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | DDO-2093 dihydrochloride |           |
| Cat. No.:            | B10854515                | Get Quote |

Application Notes and Protocols for Researchers

## Introduction

DDO-2093 dihydrochloride is a potent and selective small molecule inhibitor that targets the protein-protein interaction (PPI) between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5).[1][2][3][4] This interaction is crucial for the proper assembly and catalytic activity of the MLL1 histone methyltransferase (HMT) complex, which plays a critical role in regulating gene expression through the methylation of histone H3 at lysine 4 (H3K4).[5][6][7] Dysregulation of MLL1 activity is a hallmark of certain aggressive forms of acute leukemia, making the MLL1-WDR5 interaction a compelling therapeutic target.[8][9] DDO-2093 serves as a valuable chemical probe for elucidating the biological functions of the MLL1 complex and for exploring the therapeutic potential of targeting this epigenetic regulator. These application notes provide an overview of DDO-2093's biochemical and cellular activities, along with detailed protocols for its use in key experimental assays.

## **Biochemical and Cellular Activity**

DDO-2093 disrupts the MLL1-WDR5 interaction with high affinity, leading to the selective inhibition of the MLL1 complex's catalytic activity.[1][4] This inhibition has been shown to have significant anti-tumor effects, particularly in leukemia cells harboring MLL translocations.[1][2][3] The disruption of the MLL1 complex leads to decreased H3K4 methylation at the promoter regions of MLL1 target genes, such as HOXA9 and MEIS1, which are critical for leukemogenesis.[5][10][11] Consequently, treatment with inhibitors targeting the MLL1-WDR5



interaction can induce cell cycle arrest, apoptosis, and myeloid differentiation in MLL-rearranged leukemia cells.[9][12]

## **Quantitative Data Summary**

The following table summarizes the key quantitative parameters reported for **DDO-2093 dihydrochloride** and related compounds that target the MLL1-WDR5 interaction.

| Compo<br>und                        | Assay<br>Type                            | Target          | IC50<br>(nM) | Kd (nM) | Cell<br>Line                 | Effect                                                      | Referen<br>ce    |
|-------------------------------------|------------------------------------------|-----------------|--------------|---------|------------------------------|-------------------------------------------------------------|------------------|
| DDO-<br>2093<br>dihydroc<br>hloride | Protein-<br>Protein<br>Interactio<br>n   | MLL1-<br>WDR5   | 8.6          | 11.6    | -                            | Potent<br>inhibitor                                         | [1][2][3]<br>[4] |
| DDO-<br>2213                        | Competiti ve Fluoresc ence Polarizati on | WDR5-<br>MLL1   | 29           | 72.9    | MV4-11                       | Inhibited proliferati on, suppress ed tumor growth          | [8][13]          |
| MM-401                              | In vitro<br>HMT<br>assay                 | MLL1<br>complex | 320          | -       | MLL-<br>rearrang<br>ed cells | Induced cell-cycle arrest, apoptosis , and differenti ation | [6][9][14]       |

# Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental approaches, the following diagrams have been generated.





Click to download full resolution via product page

Caption: MLL1 signaling pathway and the inhibitory action of DDO-2093.





Click to download full resolution via product page

Caption: Experimental workflow for characterizing DDO-2093.

## **Detailed Experimental Protocols**

The following are detailed protocols for key experiments to characterize the activity of **DDO-2093 dihydrochloride**. These protocols are based on established methodologies for similar inhibitors and can be adapted as needed.

## Protocol 1: In Vitro Histone Methyltransferase (HMT) Assay

This assay measures the ability of DDO-2093 to inhibit the enzymatic activity of the MLL1 complex.



### Materials:

- Recombinant MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L)
- DDO-2093 dihydrochloride
- Histone H3 substrate (e.g., recombinant H3 or H3 peptides)
- S-adenosyl-L-[methyl-3H]-methionine (3H-SAM)
- Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl<sub>2</sub>, 4 mM DTT)
- Scintillation cocktail and counter

### Procedure:

- Prepare a stock solution of DDO-2093 in a suitable solvent (e.g., DMSO).
- Prepare serial dilutions of DDO-2093 in the assay buffer.
- In a 96-well plate, combine the MLL1 core complex, histone H3 substrate, and varying concentrations of DDO-2093 or vehicle control.
- Initiate the reaction by adding <sup>3</sup>H-SAM.
- Incubate the plate at 30°C for 1-2 hours.
- Stop the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).
- Transfer the reaction mixture to a filter plate and wash with 10% TCA to remove unincorporated <sup>3</sup>H-SAM.
- Add scintillation cocktail to each well and measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each DDO-2093 concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.



## **Protocol 2: Cellular Thermal Shift Assay (CETSA)**

CETSA is used to confirm the direct binding of DDO-2093 to its target, WDR5, in a cellular context.

#### Materials:

- MLL-rearranged leukemia cells (e.g., MV4-11)
- DDO-2093 dihydrochloride
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Antibody against WDR5
- Secondary antibody conjugated to HRP
- SDS-PAGE and Western blotting reagents

### Procedure:

- Culture MLL-rearranged leukemia cells to the desired density.
- Treat the cells with varying concentrations of DDO-2093 or vehicle control for a specified time (e.g., 1-2 hours).
- Aliquot the cell suspensions into PCR tubes.
- Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
- Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
- Centrifuge the lysates at high speed to pellet the aggregated proteins.
- Collect the supernatant containing the soluble protein fraction.
- Determine the protein concentration of each sample.



- Analyze the soluble WDR5 levels by Western blotting using a WDR5-specific antibody.
- Quantify the band intensities and plot the fraction of soluble WDR5 as a function of temperature for each DDO-2093 concentration. A shift in the melting curve to higher temperatures indicates target engagement.

## Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay

This protocol is for assessing the effect of DDO-2093 on H3K4 methylation at specific gene promoters.

#### Materials:

- MLL-rearranged leukemia cells
- DDO-2093 dihydrochloride
- Formaldehyde (for cross-linking)
- Glycine (to quench cross-linking)
- ChIP lysis buffer, shear buffer, and IP buffer
- Antibody against H3K4me3
- Protein A/G magnetic beads
- Wash buffers
- Elution buffer
- RNase A and Proteinase K
- Reagents for DNA purification and qPCR

#### Procedure:



- Treat cells with DDO-2093 or vehicle for a specified time (e.g., 24-48 hours).
- Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
- Quench the cross-linking reaction with glycine.
- Harvest and lyse the cells.
- Shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.
- Pre-clear the chromatin with protein A/G beads.
- Incubate the chromatin with an anti-H3K4me3 antibody overnight at 4°C.
- Add protein A/G beads to capture the antibody-chromatin complexes.
- Wash the beads to remove non-specific binding.
- Elute the chromatin from the beads and reverse the cross-links by heating.
- Treat with RNase A and Proteinase K to remove RNA and protein.
- · Purify the immunoprecipitated DNA.
- Quantify the enrichment of specific gene promoters (e.g., HOXA9, MEIS1) using quantitative PCR (qPCR).

## **Protocol 4: Gene Expression Analysis**

This protocol measures changes in the expression of MLL1 target genes following treatment with DDO-2093.

#### Materials:

- MLL-rearranged leukemia cells
- DDO-2093 dihydrochloride



- RNA extraction kit
- cDNA synthesis kit
- qPCR primers for target genes (e.g., HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH)
- qPCR master mix and instrument

### Procedure:

- Treat cells with various concentrations of DDO-2093 or vehicle for a specified time (e.g., 48-72 hours).
- Harvest the cells and extract total RNA using a commercial kit.
- · Assess RNA quality and quantity.
- Synthesize cDNA from the extracted RNA.
- Perform qPCR using primers for the target genes and a housekeeping gene for normalization.
- Calculate the relative gene expression changes using the  $\Delta\Delta$ Ct method.

## Conclusion

**DDO-2093 dihydrochloride** is a powerful chemical probe for investigating the biological roles of the MLL1-WDR5 interaction. The provided application notes and detailed protocols offer a comprehensive guide for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of MLL1-mediated gene regulation and the development of novel epigenetic therapies for leukemia and other cancers.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. researchgate.net [researchgate.net]
- 2. Mixed lineage leukemia: a structure-function perspective of the MLL1 protein PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay CETSA Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MLL-Rearranged Leukemias—An Update on Science and Clinical Approaches PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 10. mdpi.com [mdpi.com]
- 11. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Probe Reports from the NIH Molecular Libraries Program NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Meis1 supports leukemogenesis through stimulation of ribosomal biogenesis and Myc -PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of DDO-2213 as a Potent and Orally Bioavailable Inhibitor of the WDR5-Mixed Lineage Leukemia 1 Protein-Protein Interaction for the Treatment of MLL Fusion Leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ubiqbio.com [ubiqbio.com]
- To cite this document: BenchChem. [DDO-2093 Dihydrochloride: A Potent Chemical Probe for MLL1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854515#ddo-2093-dihydrochloride-as-a-chemical-probe-for-mll1]

### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com